Azo Blue

Beschreibung

Significance and Scope of Azo Blue Chemistry

Azo dyes, including this compound, represent the most significant class of synthetic colorants, accounting for over 60% of all dyes produced. iipseries.orgnih.gov Their prominence is due to their straightforward synthesis, structural diversity, high molar extinction coefficient, and cost-effectiveness. ekb.eg These characteristics have led to their widespread use in coloring textiles, leather, paper, and in printing applications. ekb.egjchemrev.com The chemistry of azo dyes is extensive, ranging from simple monoazo structures to complex polyazo molecules, which allows for the creation of a full spectrum of colors. iipseries.orgekb.eg

The core of azo dye chemistry is the azo group (-N=N-), which connects two aromatic systems. jchemrev.com This chromophore is responsible for the dye's color. The specific color of an this compound compound is determined by the precise structure of the molecule and the presence of various functional groups attached to the aromatic rings. ekb.egjchemrev.com Advanced research in this field focuses on modifying these structures to enhance properties like lightfastness, solubility, and affinity for different substrates. rsc.orgmdpi.com

Historical Perspectives in Azo Dye Research

The history of synthetic dyes can be divided into the pre-aniline and post-aniline eras. jchemrev.com The modern era of organic chemistry and dye synthesis began around 1858 with the discovery of diazo compounds by Peter Griess. jchemrev.comtekhelet.com This discovery was a pivotal moment, leading to the development of azo dyes. tekhelet.com

Initially, azo dyes were prepared by reacting an aromatic amine with a half-equivalent of nitrous acid. tekhelet.com The first commercial azo dye was Aniline Yellow (4-aminoazobenzene), though it had poor dyeing properties. tekhelet.com The true potential of azo dyes was realized when chemists demonstrated that different diazo and coupling components could be used, vastly expanding the range of possible colors. tekhelet.com This led to the introduction of dyes like Chrysoidine in 1876 and a series of orange dyes. tekhelet.com

A significant advancement was the creation of the first disazo dye, Biebrich Scarlet, in 1879. iipseries.orgtekhelet.com The development of Congo Red, a dye for cellulosic fibers, further solidified the importance of azo dyes. iipseries.org Within 50 years of their initial discovery, synthetic dyes, with azo dyes at the forefront, had replaced approximately 90% of natural dyes in the textile industry. tekhelet.com

Classification of this compound Derivatives in Advanced Studies

Azo dyes are broadly classified based on the number of azo groups in the molecule. ekb.eguvigo.es This classification includes monoazo, disazo, trisazo, and polyazo dyes. ekb.eg The Colour Index (CI) system assigns numbers from 11,000 to 39,999 to azo dyes based on their chemical structure. nih.gov

Further classification can be based on their application and the types of fibers they are used to dye. This includes:

Acid azo dyes: Used for dyeing protein fibers like wool in acidic conditions. ekb.eg

Basic dyes: Characterized by amino auxochromic groups. ekb.eg

Direct dyes: Used for cellulosic fibers like cotton. A notable example is C.I. Direct Blue 71. iipseries.orgekb.eg

Reactive dyes: These dyes form covalent bonds with the fibers, resulting in high wash fastness. mdpi.com

This compound derivatives can also be classified based on the nature of the aromatic rings, which can be carbocyclic (like benzene (B151609) and naphthalene) or heterocyclic. uvigo.es Heterocyclic azo dyes are a significant group of organic reagents due to their synthesis, reactivity, and analytical characteristics. jchemrev.com In advanced studies, this compound derivatives are often synthesized with specific functional groups to enhance their properties for specialized applications, such as in nonlinear optical materials and for high-tech applications like digital versatile disc-recordable (DVD-R) media. mdpi.comjchemrev.com For instance, the incorporation of an anthraquinone (B42736) structure into the azo chromophore has been a focus of research to create azo-anthraquinone dyes with high light fastness. mdpi.com

Research Findings on this compound

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C₃₄H₂₄N₄Na₂O₈S₂ | 726.69 | 6059-34-3 |

| Aniline Yellow | C₁₂H₁₁N₃ | 197.24 | 60-09-3 |

| Chrysoidine | C₁₂H₁₃ClN₄ | 248.71 | 532-82-1 |

| Biebrich Scarlet | C₂₂H₁₆N₄O₇S₂ | 520.52 | 4321-69-1 |

| Congo Red | C₃₂H₂₂N₆Na₂O₆S₂ | 696.66 | 573-58-0 |

| C.I. Direct Blue 71 | C₄₀H₂₃N₇Na₄O₁₃S₄ | 1029.88 | 4399-55-7 |

| Acid Blue 113 | C₃₂H₂₁N₅Na₂O₆S₂ | 681.65 | 3351-05-1 |

| Direct Blue 151 | C₃₄H₂₄N₄Na₂O₈S₂ | 726.69 | 6059-34-3 |

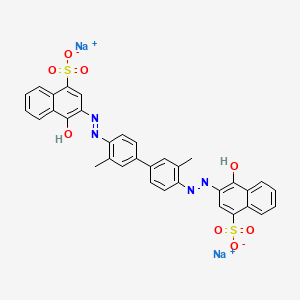

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

6059-34-3 |

|---|---|

Molekularformel |

C34H26N4NaO8S2 |

Molekulargewicht |

705.7 g/mol |

IUPAC-Name |

disodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C34H26N4O8S2.Na/c1-19-15-21(11-13-27(19)35-37-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)39)22-12-14-28(20(2)16-22)36-38-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)40;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46); |

InChI-Schlüssel |

ZIHYYAYDFXMFBP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+] |

Kanonische SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O.[Na] |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Structural Elucidation

Refined Diazotization and Azo Coupling Reactions

The primary route for synthesizing azo dyes, including Azo Blue, is the two-step process involving diazotization and subsequent azo coupling. nih.govjchemrev.comunb.ca This sequence is considered a cornerstone of industrial organic chemistry for azo dye production. nih.gov

The first step, diazotization, involves treating a primary aromatic amine (the diazo component) with sodium nitrite (B80452) in the presence of a controlled acidic environment at low temperatures (typically 0-5 °C) to form a diazonium salt. jchemrev.comrsc.orgtuiasi.ro Maintaining low temperatures is crucial due to the inherent instability of most diazonium salts, which can decompose, even when cold. nih.govscielo.br Excess nitrous acid is often quenched using urea. orientjchem.org

The second step, azo coupling, involves the reaction of the highly reactive diazonium salt with an electron-rich nucleophile, known as the coupling component. nih.govjchemrev.com Common coupling components include aromatic amines, phenols, or naphthols. nih.govjchemrev.com This reaction proceeds via an electrophilic aromatic substitution mechanism, where the diazonium ion acts as the electrophile attacking the activated aromatic ring of the coupling component. nih.govlibretexts.orgaithor.comresearchgate.netorganic-chemistry.org The substitution typically occurs at the para position to the activating group on the coupling component; however, if this position is blocked, substitution can occur at the ortho position. organic-chemistry.org The pH of the reaction medium is critical and is generally maintained under mildly acidic or neutral conditions for optimal coupling. organic-chemistry.org

Mechanistic Investigations of Electrophilic Aromatic Substitution in Azo Coupling

Mechanistic studies of azo coupling highlight the electrophilic nature of the diazonium salt. The reaction involves the attack of the diazonium ion on the electron-rich aromatic ring of the coupling component. nih.govlibretexts.orgaithor.comresearchgate.netorganic-chemistry.org A resonance description of diazonium ions shows the positive charge delocalized over the two nitrogen atoms. libretexts.org The coupling occurs at the terminal nitrogen atom. libretexts.org This electrophilic aromatic substitution leads to the formation of the azo linkage (-N=N-) connecting the two aromatic systems. nih.govjchemrev.comlibretexts.orgaithor.comresearchgate.net The reaction is often depicted as a two-step process involving the initial formation of a pi complex, followed by the formation of sigma complexes which then yield the azo compound upon protonation. researchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is essential to maximize the yield and selectivity of this compound synthesis. Key parameters include temperature, pH, reactant concentrations, and the rate of addition of reagents. akjournals.com For diazotization, maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the diazonium salt. nih.govrsc.orgscielo.br In azo coupling, controlling the pH is important, as the reaction proceeds best under mildly acidic or neutral conditions. organic-chemistry.org Studies have investigated the influence of various factors, such as the amount of catalyst, flow rates of reactants, and even physical parameters like the size and number of grinding balls in mechanochemical synthesis, on reaction yield. akjournals.comresearchgate.netresearchgate.net For instance, in some azo coupling reactions, a gradual increase in conversion has been observed with increasing amounts of phase transfer catalyst up to a certain point. akjournals.com Continuous-flow systems using microreactors have also been explored for optimizing azo dye synthesis, offering advantages in terms of reaction control, yield, and consistency compared to batch processes. researchgate.netbeilstein-journals.org

Novel Coupling Components and Diazo Components in this compound Synthesis

The structural diversity of azo dyes arises from the vast array of possible diazo and coupling components. aithor.com While the specific components for this compound are defined by its structure (disodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate), research in azo dye synthesis continually explores novel components to achieve desired properties, including specific colors like blue. libretexts.orgnih.govresearchgate.net Heterocyclic compounds, for example, have been utilized as both diazo and coupling components in the synthesis of azo disperse dyes, leading to dyes with improved tintorial strength and brighter hues compared to those derived from aniline-based components. scielo.brorientjchem.org Studies have reported the synthesis of novel disazo dyes using heterocyclic diazo components like 2-amino-5-nitrothiazole (B118965) and various aryloxy and arylamine coupling components. rsc.orgorientjchem.org The incorporation of specific functional groups and structural moieties in the diazo or coupling components can influence the resulting dye's color, fastness properties, and other characteristics. researchgate.netresearchgate.netmdpi.com

Alternative Synthetic Pathways for this compound Structures

Beyond the classical diazotization and azo coupling, alternative synthetic strategies exist for the formation of azo bonds, which could potentially be applied to the synthesis of this compound structures or related azo compounds.

Reduction of Nitroaromatic and Nitroso Compounds

Azo compounds can be synthesized by the reduction of nitroaromatic derivatives, particularly in alkaline media. nih.govuobabylon.edu.iq This method is often employed for the synthesis of symmetrical azo compounds. uobabylon.edu.iq The reduction of nitroso compounds is another established route, with various reducing agents such as AlLiH4 being reported. nih.govuobabylon.edu.iq The reduction of nitroaromatic compounds can proceed through a series of steps involving nitroso and hydroxylamine (B1172632) intermediates, eventually leading to the azo or hydrazo compound, and finally the amine. mdpi.comunimi.it Different reducing agents, including zinc or SnCl2 in basic medium, LiAlH4, ethylenediamine, and Na2Te, have been used for the reduction of nitroaromatic derivatives to form azo dyes. nih.gov

Oxidative Approaches to Azo Bond Formation

Oxidative methods offer alternative routes to form azo bonds, often involving the oxidation of primary amines or hydrazines. nih.govrsc.orgacs.org Oxidation of primary amines using reagents like potassium permanganate (B83412) or lead tetraacetate has been reported for azo dye synthesis. nih.govuobabylon.edu.iq Another approach is the oxidative dehydrogenation of hydrazobenzenes. rsc.orgacs.org Recent research has explored metal-free oxidative coupling of anilines using catalysts and ambient oxygen to produce azo compounds. rsc.orgacs.org These oxidative approaches can be capable of transforming both the azo bonds and the aromatic moieties of conjugated systems. conicet.gov.ar

Condensation Reactions in this compound Synthesis

The synthesis of azo dyes often involves a two-step process: diazotization of a primary aromatic amine followed by azo coupling with an electron-rich coupling component jchemrev.comnih.gov. While this is a primary route, other methods, including condensation reactions, are also employed in the synthesis of azo compounds. Condensation reactions can be utilized in the preparation of certain azo dyes, such as the condensation of nitrated aromatic compounds with anilines, followed by reduction of the resulting azoxy intermediate wikipedia.orgmetu.edu.tr. Another example involves the condensation of primary amines with nitroso derivatives nih.gov.

Specific to related structures, the synthesis of azo-azomethine ligands, which combine azo and azomethine (C=N) functional groups, can be achieved through condensation reactions. For instance, an azo-azomethine ligand has been synthesized by the condensation of phenyl-1,2-diamine with 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde core.ac.uk. This highlights the role of condensation in constructing more complex molecular architectures incorporating the azo moiety. The industrial manufacture of certain azo dyes, including direct cotton dyes, can also involve condensation reactions, such as the condensation of 4,4'-dinitrostilbene-2,2'-disulfonic acid with aromatic amines or aminoazo molecules metu.edu.tr.

Targeted Molecular Design and Structural Modification

Targeted molecular design and structural modification are crucial for tailoring the properties of azo dyes for specific applications. This involves the strategic introduction of functional groups and the formation of complexes or polymeric systems.

Introduction of Functional Groups for Modulated Properties

The introduction of various functional groups onto the azo dye scaffold allows for the modulation of their chemical, physical, and optical properties. Incorporating heterocyclic moieties, for example, can lead to enhanced coloring properties, tinctorial strength, thermal stability, and altered solvatochromic behavior rsc.org. Modifications such as acetylation, benzoylation, and terephthaloylation of azo dyes containing β-hydroxyethyl groups can affect their melting points and spectroscopic properties, including hypsochromic shifts in visible spectra upon acylation researchgate.net. Alkyl groups can be introduced to enhance absorption properties researchgate.net. The addition of specific substituents at key positions on aromatic or heteroaromatic rings can also influence dyeing characteristics and fastness properties sapub.org.

Synthesis of Metal Complexes of this compound Ligands

Azo dyes can act as ligands, forming coordination complexes with various metal ions. The synthesis of these metal complexes typically involves the reaction of the azo dye ligand with a metal salt in a suitable solvent, often with control over parameters such as molar ratio and pH core.ac.uknih.govekb.egsemanticscholar.orgirapa.org. The azo group, along with other functional groups present in the ligand (e.g., hydroxyl, amino), can coordinate to the metal center jchemrev.comnih.govsemanticscholar.org.

Studies have reported the synthesis of metal complexes with azo ligands derived from various precursors and coordinating with metals such as Cu(II), Ni(II), Co(II), Cr(III), Mn(II), Fe(III), Zn(II), Cd(II), Hg(II), Ag(I), and Au(III) core.ac.uknih.govekb.egsemanticscholar.orgirapa.orgchemmethod.comresearchgate.netresearchgate.net. The resulting complexes exhibit diverse geometries, such as square planar for some Cu(II) and Ni(II) complexes and octahedral for Co(II) complexes, depending on the ligand structure and metal ion core.ac.uk. The formation of stable chelate rings, often five- or six-membered, is a key feature of these complexes semanticscholar.org.

Detailed research findings on the synthesis and characterization of metal complexes with azo ligands are available. For example, a study on the synthesis of metal complexes of an azo-azomethine ligand with Ni(II), Cu(II), and Co(II) chlorides reported specific reaction conditions, yields, and proposed geometries based on analytical and spectroscopic data core.ac.uk. Another study synthesized Zn(II), Cd(II), and Hg(II) complexes with an azo ligand derived from 4-aminobenzoic acid and 2,4-dimethylphenol, characterizing them using various techniques and suggesting a tetrahedral geometry ekb.eg.

Here is a summary of some reported metal complexes with azo ligands:

| Ligand Precursors | Metal Ions | Proposed Geometry (Examples) | Characterization Techniques Used | Source |

| Phenyl-1,2-diamine, 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde | Ni(II), Cu(II), Co(II) | Square planar (Ni, Cu), Octahedral (Co) | Elemental analysis, IR, UV-Vis, 1H, 13C NMR | core.ac.uk |

| 4-aminobenzoic acid, 2,4-dimethylphenol | Zn(II), Cd(II), Hg(II) | Tetrahedral | 1H-NMR, UV-Vis, FT-IR, Elemental analysis, Conductivity | ekb.eg |

| 4-amino-antipyrine, 4-aminophenol | Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Tri-dentate coordination | FT-IR, 1H-NMR, Mass, Magnetic moment, Diffuse reflectance, Thermal analysis, Molar conductivity | nih.gov |

| 4-(2-benzimidazolylazo)proline | Cu(II), Ag(I), Au(III) | N,N-neutral bidentate (ligand) | Elemental analysis, FTIR, UV-Vis, HNMR, Magnetic measurement, Molar conductivity | semanticscholar.org |

| 4,4'-methylenedianiline, Resorcinol | Various metal ions | Not specified | NMR, IR, UV-Vis, Molar conductance, Elemental analysis, Melting point | irapa.org |

Preparation of this compound-Containing Polymeric Systems

Azo dyes, including those with blue hues, can be incorporated into polymeric systems to create materials with tailored properties, such as optical storage capabilities and photomechanical responses polympart.irmdpi.comacs.org. Azo polymers can be synthesized through several approaches, including the polymerization or copolymerization of monomers that contain azo functional groups, or by chemically modifying existing polymers to introduce azo moieties polympart.irresearchgate.net.

Polymerization methods employed include addition polymerization, condensation polymerization, and controlled radical polymerization polympart.ir. Condensation polymerization, for instance, has been used to synthesize polymers containing azo and ether groups by oxidative polycondensation nih.gov. Another example involves the synthesis of photoactive fluorinated poly(azomethine)s with azo-groups in the main chain via condensation polymerization of azo-containing bis-hydroxybenzaldehydes with diamines researchgate.net.

Azo dyes can be integrated into polymer backbones or attached as pendant groups researchgate.netpolympart.ir. The properties of the resulting azo polymers, such as molecular weight, thermal stability, and optical characteristics, are influenced by the synthesis method and the specific monomers or polymers used researchgate.netmdpi.comresearchgate.netnih.gov. Research has explored the synthesis of polymethacrylates and vinyl ether polymers bearing azo groups researchgate.net.

Here are some examples of azo polymer synthesis methods and characteristics:

| Polymer Type / Monomer Components | Synthesis Method(s) | Key Characteristics (Examples) | Source |

| Polymers containing azo and ether groups | Oxidative polycondensation | Molecular weight, thermal behavior, surface morphology, electronic absorption spectra | nih.gov |

| Photoactive fluorinated poly(azomethine)s with azo-groups | Condensation polymerization | High thermal stability, elevated glass transition temperatures, photoisomerization, light-induced birefringence | researchgate.net |

| Polymers from acrylate-type azo monomers bearing amino terminal group | Michael addition polymerization (physically crosslinked) | High thermal stability, relatively low Tg, smectic C mesophases, reversible photoresponsivity, good mechanical properties | mdpi.com |

| Polymethacrylates bearing heterocyclic azo group and mesogenic group | Free radical copolymerization | Characterized by IR, 1H-NMR, UV-Vis, molecular weight | researchgate.net |

| Vinyl ether polymers with pendant azo dyes | Polymerization of 2-chloroethylvinyl ether followed by chemical modification | High solubility, thermal stability, liquid crystal behavior | researchgate.net |

Advanced Structural Characterization Techniques in Synthetic Research

Precise structural characterization is essential to confirm the successful synthesis of this compound and its derivatives, as well as to understand their properties. Advanced spectroscopic techniques play a vital role in this process.

Spectroscopic Analysis for this compound Structural Confirmation (e.g., FTIR, NMR)

Spectroscopic methods, particularly Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are widely used to elucidate the structures of azo dyes, metal complexes, and polymers containing azo groups core.ac.ukresearchgate.netnih.govekb.egsemanticscholar.orgirapa.orgchemmethod.comresearchgate.netresearchgate.netnih.govaip.orgnih.govjobrs.edu.iqunifr.ch.

FTIR spectroscopy provides information about the functional groups present in a molecule through the analysis of vibrational modes. Characteristic stretching bands can be observed for various bonds, such as the azo (-N=N-) stretch, hydroxyl (-OH) stretch, amino (-NH) stretch, and aromatic C-H stretches core.ac.ukaip.orgjobrs.edu.iq. The presence and position of these bands in the FTIR spectrum of a synthesized compound help confirm its proposed structure. For metal complexes, shifts in the characteristic bands of the ligand upon coordination to the metal center provide evidence of complex formation and the mode of bonding core.ac.ukresearchgate.net.

NMR spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the arrangement of atoms and the connectivity within a molecule by analyzing the magnetic properties of atomic nuclei. 1H NMR spectra show signals corresponding to different types of protons in the molecule, with their chemical shifts, multiplicities, and integration providing insights into the molecular structure researchgate.netnih.govirapa.orgchemmethod.comnih.govaip.orgjobrs.edu.iqunifr.chresearchgate.net. For azo compounds, signals from aromatic protons are typically observed in a specific range of chemical shifts aip.orgjobrs.edu.iq. The presence of signals from protons in functional groups like -OH and -NH can also be identified aip.orgjobrs.edu.iq. 13C NMR provides information about the carbon skeleton of the molecule core.ac.ukchemmethod.comaip.orgunifr.ch. NMR spectroscopy can also be used to study intermolecular interactions, such as π-stacking in azo dyes whiterose.ac.uk.

Other spectroscopic techniques like UV-Visible spectroscopy are also routinely used to characterize azo compounds, providing information about their electronic transitions and absorption properties, which are related to the azo chromophore core.ac.ukekb.egsemanticscholar.orgirapa.orgresearchgate.netresearchgate.netnih.govaip.orgnih.govjobrs.edu.iqwhiterose.ac.uk.

Here is a table summarizing the spectroscopic techniques used for characterization:

| Technique | Information Provided | Relevance to this compound Research |

| FTIR | Identification of functional groups and types of chemical bonds | Confirming the presence of azo, hydroxyl, amino, and other relevant functional groups; analyzing metal-ligand coordination. core.ac.ukresearchgate.netaip.orgjobrs.edu.iq |

| NMR (1H, 13C) | Detailed structural information, connectivity of atoms, types of protons and carbons | Confirming the molecular structure, identifying different chemical environments of atoms, studying molecular interactions. core.ac.ukresearchgate.netnih.govirapa.orgchemmethod.comnih.govaip.orgjobrs.edu.iqunifr.chresearchgate.net |

| UV-Visible | Electronic transitions, absorption maxima, color properties | Characterizing the electronic structure and chromophoric properties of azo dyes and their complexes/polymers. core.ac.ukekb.egsemanticscholar.orgirapa.orgresearchgate.netresearchgate.netnih.govaip.orgnih.govjobrs.edu.iqwhiterose.ac.uk |

Detailed spectral data, such as specific chemical shifts in NMR or absorption bands in FTIR, are often reported in research studies to support structural assignments aip.orgjobrs.edu.iqunifr.ch. For example, 1H-NMR spectra of azo dyes show characteristic peaks for aromatic protons and protons in functional groups like -OH and -NH2 aip.orgjobrs.edu.iq. FTIR spectra typically show bands corresponding to O-H, N-H, C=N, and N=N stretching vibrations core.ac.ukaip.orgjobrs.edu.iq.

X-ray Crystallography for Crystalline this compound Structures

X-ray crystallography is a powerful technique employed to determine the precise three-dimensional arrangement of atoms within crystalline this compound compounds, providing crucial insights into their molecular geometry, bond lengths, bond angles, and intermolecular interactions. This structural information is fundamental to understanding their physical and chemical properties, including color, stability, and interactions with other molecules.

Research into the crystal structures of blue azo dyes has revealed common structural motifs and characteristics. For instance, studies on azo pigments involving β-naphthol have shown that in the solid state, these molecules often exist predominantly in the keto-hydrazone tautomeric form rather than the azo form. researchgate.net Intramolecular hydrogen bonding plays a significant role in maintaining the molecular conformation, often holding the molecule in a more or less planar configuration. researchgate.net

Specific crystallographic studies on novel blue azo dyes have provided detailed structural parameters. For a novel blue azo-anthraquinone reactive dye, designated Uazo 2, X-ray crystallography established its molecular structure. researchgate.net This compound crystallizes in a monoclinic system with the space group P 1 21/c1. researchgate.net The molecule exhibits an E-configuration about the -N=N- azo function and is described as planar. researchgate.net

Further crystallographic investigations on monosulfonated azo dyes, a class that includes some blue variants, have explored the structural changes induced by protonation and deprotonation of the azo chromophore. mdpi.com These studies compare the structures of free acid, anionic, and dianionic forms, demonstrating predictable bond length and angle changes upon protonation of the azo bond. mdpi.com These effects are noted to be of greater magnitude than those caused by azo-hydrazone tautomerization or resonance effects from substituents. mdpi.com The coordination behavior and gross structural features of s-block metal salt forms of monosulfonated azo dyes have also been studied crystallographically, revealing dependence on the position of the sulfonate group and the identity of the metal ion. mdpi.com

While direct crystallographic data for every compound referred to generically as "this compound" is not universally available, the principles and findings from studies on related blue azo structures provide a strong basis for understanding their crystalline nature. For example, a compound referred to as "this compound" in studies investigating inhibitors of protein phosphatases, structurally similar to Evans Blue, has been characterized in terms of its chemical structure, highlighting the biphenyl (B1667301) core and naphthalene (B1677914) units. nih.govasahikawa-med.ac.jp Although the crystal structure of this specific "this compound" compound was not detailed in the provided snippets, related protein structures with which it interacts have been determined by X-ray crystallography, emphasizing the role of structural biology in understanding such interactions. nih.govasahikawa-med.ac.jp

The data obtained from X-ray crystallography experiments are crucial for validating theoretical calculations, such as Density Functional Theory (DFT) studies, which are often used in conjunction with crystallography to understand the electronic structure and stability of different tautomers and conformers of azo dyes. researchgate.net

Below is a summary of crystallographic data for the novel blue azo-anthraquinone reactive dye Uazo 2:

| Property | Detail |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c1 |

| Azo Bond Geometry | E-configuration |

| Molecular Planarity | Planar |

Theoretical and Computational Chemistry of Azo Blue

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone in the study of azo dyes, offering a molecular-level understanding of their electronic architecture. These methods allow for the detailed analysis of orbitals and energy levels that are critical to the properties of these molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of azo dyes due to its favorable balance of accuracy and computational cost. frontiersin.org Studies on various azo dyes frequently employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), in conjunction with basis sets like 6-31G* or 6-311G(d,p) to perform geometry optimizations and calculate electronic properties. tandfonline.comnih.govacs.org These calculations provide optimized molecular geometries and are the foundation for further analysis, such as vibrational frequencies, molecular orbital analysis, and the prediction of reactivity. researchgate.net For instance, DFT has been successfully used to investigate the interaction of azo dyes with other materials, such as the adsorption of Maxilon Blue GRL dye on an Al2O3 surface, by optimizing the geometry of the combined system. nih.gov

Ab initio methods, which are based on first principles without empirical parameters, are also applied to the study of azo dyes for a highly accurate assessment of their electronic configuration. icontechjournal.com Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been used to investigate the structure and spectra of various azo dyes. nih.govnih.gov While computationally more demanding than DFT, ab initio calculations can provide benchmark data. For example, a study on 16 different azobenzene (B91143) dyes utilized the second-order polarization propagator approximation (SOPPA), an ab initio method, to calculate electronic excitation energies, finding good agreement with experimental values. au.dkresearchgate.net These methods are particularly valuable for validating results obtained from DFT and for studying systems where DFT may have limitations.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding the chemical reactivity and electronic properties of azo dyes. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (Egap), is a key descriptor of molecular stability. chemmethod.com A smaller energy gap generally implies higher reactivity and a greater ease of electronic excitation. chemmethod.comrsc.org

Computational studies on various azo dyes have shown that the HOMO-LUMO gap can be tuned by modifying the molecular structure, such as by adding electron-donating or electron-withdrawing groups. tandfonline.com For example, a DFT study on novel azo dyes found that the dye with the highest susceptibility to excitation had an energy gap of 3.268 eV, while a more stable dye exhibited a larger gap of 3.513 eV. rsc.org This energy gap is a determining factor in the molecule's color, as it relates to the energy of the lowest electronic transition. chemistry-teaching-resources.comnih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Various Azo Dyes Calculated by DFT This table presents data for representative azo dyes to illustrate typical values, as specific data for Azo Blue (CAS 6059-34-3) is not available in the cited literature.

| Azo Dye Investigated | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) | Reference |

|---|---|---|---|---|

| Azo Dye D3 | - | - | 3.268 | rsc.org |

| Azo Dye D4 | - | - | 3.513 | rsc.org |

| Acid Blue 113 | -5.227 | - | - | nih.gov |

| 4-({4-[Bis(2-Cyanoethyl)Amino]Phenyl}Diazinyl)Benzene Sulfonamide | -6.24 (Ionization Potential) | -2.90 (Electron Affinity) | 3.34 | icontechjournal.com |

| Centrosymmetric Dye RC4R | - | - | 3.03 | acs.org |

| Centrosymmetric Dye RC8R | - | - | 2.89 | acs.org |

Reaction Mechanism Theoretical Elucidation

Computational Studies of Degradation Pathways

Understanding the degradation of azo dyes is critical for environmental remediation. Computational chemistry offers insights into the reaction mechanisms, identifying the most likely pathways and reactive sites.

Advanced oxidation processes (AOPs) are a common method for dye degradation. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the dissociation of several acid blue dyes, including Acid Blue 113, 114, 118, and 120. x-mol.com By calculating local Fukui indices for radical attacks with the CAM-B3LYP functional, researchers have confirmed that the nitrogen atoms of the azo group (–N=N–) are the most reactive sites, making them susceptible to initial attack by radicals like the hydroxyl radical (•OH). x-mol.com

Alternative degradation pathways have also been explored theoretically. For instance, the interaction of azo dyes with the hydroperoxyl radical (•OOH) has been studied. researchgate.net These calculations showed a preference for the radical to attack a carbon atom on the aromatic ring adjacent to the azo group (OC mechanism) rather than one of the azo nitrogen atoms (ON mechanism). researchgate.net

The role of tautomerism (the equilibrium between azo and hydrazone forms) can also be significant. A theoretical investigation into the degradation of Reactive Red 2 found that the initial step involves the hydroxyl radical forming a pre-reaction complex with one of the dye's sulfonic groups. rsc.org The specific tautomeric form of the dye was found to influence the distribution of the resulting degradation products. rsc.org

| Azo Dye(s) | Degrading Species | Computational Method/Theory | Primary Finding | Reference |

|---|---|---|---|---|

| Acid Blue 113, 114, 118, 120 | Advanced Oxidation (Radicals) | DFT (CAM-B3LYP), Fukui Indices | Nitrogen atoms of the azo group are the most reactive sites for radical attack. | x-mol.com |

| Generic Azo Dyes | Hydroxyl Radical (•OH) | DFT (B3LYP) | Degradation occurs via cleavage of the N=N bond following •OH addition. | acs.org |

| Azo Pyridone Dyes | Hydroperoxyl Radical (•OOH) | DFT (M06-2X, CAM-B3LYP) | Reaction proceeds via attack on the carbon atom (OC mechanism) rather than the nitrogen (ON). | researchgate.net |

| Reactive Red 2 | Hydroxyl Radical (•OH) | DFT (B3LYP) | Initial step is •OH association with a sulfonic group; tautomerism influences products. | rsc.org |

| Metanil Yellow, Orange II | Photocatalysis | DFT | Calculated HOMO-LUMO gaps and other parameters to describe reactivity toward active species. | acs.org |

Theoretical Investigation of Complexation and Interaction Mechanisms

Azo dyes can act as ligands, forming complexes with metal ions and interacting with biomolecules. Theoretical methods are instrumental in elucidating the nature of these interactions, including binding energies, stoichiometries, and conformational changes.

DFT calculations have been successfully used to model the complexation of an azobenzene-based probe with copper ions (Cu²⁺). nih.govnih.gov These studies revealed a two-step complexation process, starting with a 2:1 dye-to-metal ratio and proceeding to a 1:1 complex as the copper concentration increases. nih.govnih.gov The calculations also showed that solvent molecules participate in forming the final complex. nih.govnih.gov The observed color change upon complexation was theoretically explained by a significant conformational rotation in the dye molecule, which altered the intramolecular charge transfer (ICT) and increased the HOMO-LUMO energy gap. nih.govnih.gov

Quantum-chemical methods have also been applied to study the structure of commercially important 1:2 chromium (Cr³⁺) metal-complex dyes like Gryfalan Navy Blue RL (Acid Blue 193). scirp.org These calculations investigated the azo-hydrazone tautomeric equilibrium and how factors like the ionization of the dye's sulphonic group influence the coordination with the chromium ion. scirp.org

Beyond metal ions, the interaction of azo dyes with larger biological systems has been modeled. For example, molecular docking combined with molecular dynamics simulations was used to study how an azo-dye inhibitor binds to the active site of the enzyme chorismate synthase. The simulations predicted that the binding is primarily driven by strong ionic interactions between the negatively charged sulfonate groups on the dye and positively charged arginine residues within the enzyme's active site.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of azo dye systems at an atomic level, revealing dynamics, conformational changes, and mechanical properties that are inaccessible to static quantum chemistry calculations.

MD simulations have been used to explore the detailed interactions between an azo-dye inhibitor and an enzyme. By running simulations for hundreds of nanoseconds, researchers can analyze the stability of the enzyme-inhibitor complex by monitoring metrics like the root mean square deviation (RMSD) and observe the preferred conformations and interactions of the inhibitor within the binding site.

Another significant application of MD is in the study of photoswitchable materials containing azobenzene units. Fully-atomistic MD simulations of lipid bilayers composed of phosphatidylcholine lipids with an azobenzene group in their tail (azo-PC) have been performed. rsc.org These simulations show that light-induced isomerization of the azobenzene from its linear trans state to its bent cis state triggers a phase transition in the lipid membrane from a gel-like to a more fluid state. rsc.org This transition dramatically softens the membrane, increases the area per lipid, and decreases the membrane thickness, which can drive the release of a drug encapsulated within a liposome (B1194612) made of these lipids. rsc.org

Force-probe MD simulations have also been used to investigate the elastic properties of polymers containing azobenzene units. mpg.de By simulating the process of stretching the polymers, researchers can generate force-extension curves and extract key mechanical parameters like persistence length and contour length for different isomeric states (all-cis, all-trans, and mixed), providing insights into how photoswitching affects the material's mechanics at the single-molecule level. mpg.de

Advanced Analytical Techniques for Azo Blue Research

Spectroscopic Methodologies for Quantitative and Qualitative Analysis

Spectroscopic techniques are fundamental in the study of Azo Blue, offering capabilities for both quantifying the dye and elucidating its structural characteristics and those of its metabolites.

High-Resolution UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of this compound due to the presence of chromophores (azo groups and aromatic rings) that absorb light in the UV-Vis region of the spectrum. The decrease in absorbance at the maximum wavelength (λmax) of this compound is commonly monitored to assess its concentration, particularly in studies involving decolorization or degradation msk.or.krkjom.org. For instance, the maximum absorbance wavelength for a commercial this compound dye has been reported at 554 nm msk.or.krkjom.org. Another study on CI Direct Blue 15, a benzidine (B372746) amide azo dye with an azo structure, identified its maximum absorption wavelength at 602 nm mdpi.com. The reduction in absorbance at this λmax over time indicates the breakdown of the dye's chemical bonds mdpi.com.

UV-Vis spectroscopy can also be used for preliminary analysis of amine content released from azo dyes, allowing for the determination of the total content of amines nih.gov. While primarily quantitative for dye concentration, changes in the UV-Vis spectrum, such as the appearance or disappearance of peaks, can indicate the formation of new metabolites during degradation processes rkkothari.innih.gov. However, it is important to note that UV-Vis analysis might be limited in quantifying the biotransformation of pigments if some by-products or mediators absorb light in a similar visible range as the parent dye, potentially leading to biased results imrpress.com. To mitigate this bias, complementary techniques like HPLC-PDA are often employed imrpress.com.

Advanced Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of functional groups within the this compound molecule and its degradation products, aiding in qualitative analysis and structural elucidation.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the presence or absence of specific functional groups, such as the azo bond (N=N stretching) and aromatic rings, by analyzing characteristic absorption peaks sciepub.comabap.co.in. In biodegradation studies of azo dyes, changes or shifts in peaks observed in the FT-IR spectra of degraded metabolites compared to the control samples indicate alterations in the chemical structure researchgate.netnih.govdntb.gov.ua. For example, the disappearance of a sharp peak around 1017 cm⁻¹ in the FT-IR spectra of metabolites has been shown to strongly support the cleavage of the azo bond sciepub.com. New peaks appearing in the spectra of degraded samples can indicate the formation of new functional groups, such as N-H stretching of primary amines or S-O and S=O stretching from sulfonated compounds sciepub.comresearchgate.net.

Raman spectroscopy complements IR spectroscopy by providing information about different vibrational modes. While less frequently cited for direct this compound analysis in the provided context, Raman spectroscopy is a powerful tool for characterizing molecular structures and can be used in conjunction with techniques like Tip-Enhanced Raman Spectroscopy (TERS) to investigate chemical transformations, including the reduction of related nitro compounds to azo compounds rsc.org. Changes in Raman bands, such as blue shifts, can indicate structural changes like closer stacking of molecules nih.gov. Raman analysis has also been used in the characterization of materials used for azo dye removal, providing insights into the functionalization and structure of adsorbents researchgate.net.

Mass Spectrometry for Metabolite Identification

Mass Spectrometry (MS) is a critical technique for the identification and structural elucidation of this compound and, more importantly, its degradation metabolites. By measuring the mass-to-charge ratio (m/z) of ions, MS can determine the molecular weight of compounds and provide fragmentation patterns that help in identifying their structures.

MS is particularly useful in identifying the intermediate and final products formed during the biodegradation or chemical degradation of this compound. Studies have utilized GC-MS to identify metabolites such as benzene (B151609), biphenyl (B1667301), and naphthalene (B1677914) derivatives resulting from the degradation of this compound researchgate.netnih.govdntb.gov.ua. GC-MS analysis of degraded azo dyes has revealed the presence of primary and secondary amines, confirming the breakdown of the azo bonds rkkothari.innih.gov. Low molecular weight fragmentation patterns observed in GC-MS analysis of decolorized dye products can indicate the efficiency of the mineralization process nih.gov.

LC-MS and LC-MS/MS are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the identification power of mass spectrometry. These methods are widely used for the analysis of polar and non-volatile compounds like many azo dyes and their metabolites. LC-MS/MS allows for more detailed structural information through tandem mass spectrometry, which involves fragmenting selected ions and analyzing the resulting fragments lcms.czacs.org. This is particularly valuable for unequivocally identifying aromatic amines released from azo dyes, which can be challenging with GC-MS alone due to the presence of polar analytes and structural isomers lcms.cz. LC-ESI-MS/MS has been used for the identification of reactive dyes and their degradation products acs.org.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for resolving its degradation products, which can then be detected and identified by various methods.

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors (DAD, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used extensively in this compound research. HPLC allows for the separation of the parent dye from impurities and its transformation products based on their differential interactions with a stationary phase and a mobile phase.

HPLC is frequently coupled with advanced detectors to enhance the sensitivity and specificity of analysis. Diode Array Detectors (DAD) provide UV-Vis spectral data across a range of wavelengths simultaneously, allowing for the detection and identification of compounds based on their characteristic absorption spectra and retention times imrpress.comresearchgate.net. HPLC-DAD is commonly used to monitor the reduction of azo cleavage during biodegradation processes imrpress.com.

The coupling of HPLC with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS) provides a powerful platform for the separation, detection, and identification of this compound and its metabolites acs.orgacs.orgsgs.comnajah.edu. HPLC-MS is particularly effective for analyzing complex mixtures and identifying unknown degradation products based on their mass spectra and fragmentation patterns acs.orgacs.org. This hyphenated technique is crucial for obtaining detailed information about the degradation pathways of azo dyes. For instance, HPLC-MS has been used to determine sulfonated azo dyes acs.org. HPLC coupled with a UV-Vis detector has also been employed to study the degradation of dyes by monitoring the disappearance of the parent dye peak and the appearance of new peaks corresponding to metabolites najah.edutci-thaijo.org.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself is generally not volatile, GC-MS is invaluable for analyzing the volatile by-products that may be formed during its degradation, particularly under microbial or chemical treatment.

GC-MS analysis has been successfully applied to identify volatile metabolites resulting from the degradation of azo dyes, including potential by-products like benzene, biphenyl, and naphthalene derivatives researchgate.netnih.govdntb.gov.ua. The technique involves separating the volatile components of a sample on a gas chromatography column, followed by their detection and identification by mass spectrometry rkkothari.innih.govnih.gov. GC-MS is particularly useful for tracking the intermediate molecules in degradation pathways researchgate.net. The identification of these volatile by-products provides important information about the mechanisms of this compound degradation and the potential environmental fate of the transformation products. GC-MS analysis parameters, such as column temperature programs and carrier gas flow rates, are optimized to achieve effective separation and detection of these diverse volatile compounds rkkothari.innih.govnih.gov.

Electrochemical Analytical Techniques

Electrochemical methods are particularly well-suited for analyzing synthetic dyes like this compound due to their ability to provide both qualitative and quantitative information by examining redox behavior and interactions with electrode surfaces. mdpi.com

Voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are widely used to characterize the electrochemical behavior of azo dyes. These methods can reveal characteristic redox peaks that serve as fingerprints for individual dyes and allow for precise concentration measurements based on peak currents. mdpi.com

Studies on various azo dyes, including those structurally related to this compound, demonstrate the utility of voltammetry. For instance, cyclic voltammetry has been used to investigate the electrochemical behavior of reactive azo dyes, showing cathodic peaks attributed to the reduction of azo groups to amines. researchgate.netsidalc.net The position and intensity of these peaks can provide information about the reduction potential and the number of electrons involved in the process. peacta.org Differential pulse voltammetry is another important electrochemical method often used for high-resolution detection of analytes, including azo dyes. biointerfaceresearch.com

Research findings from voltammetric studies on azo dyes indicate that their electrochemical reduction often occurs in two processes, which can sometimes lead to overlapping signals. biointerfaceresearch.com Modified electrodes, particularly those incorporating nanomaterials, can help resolve these signals and enhance sensitivity. biointerfaceresearch.com The electrochemical behavior can be influenced by factors such as pH and the nature of supporting electrolytes. researchgate.netbiointerfaceresearch.com

Data from a study on a reactive azo dye (Cibacron Navy W-B) using cyclic voltammetry on a glassy carbon electrode showed specific peak potentials in sulfuric acid medium. researchgate.netsidalc.net

| Peak Type | Potential (mV vs. GCE) |

| Cathodic | +50, -155, -317 |

| Anodic | +382, +547 |

This data is crucial for assessing the feasibility of electrochemical processes for the degradation of azo dyes. researchgate.net

Nanomaterial-based electrochemical sensors represent a significant advancement in the sensitive and selective detection of synthetic dyes, including this compound. mdpi.commigrationletters.comnih.gov These sensors leverage the unique properties of materials at the nanoscale, such as increased effective surface area and enhanced catalytic activity for electron transfer reactions, leading to improved analytical performance. mdpi.com

Various nanomaterials, including carbon nanotubes, graphene derivatives, and metal nanoparticles, have been extensively investigated as electrode modifiers for dye sensing. mdpi.commigrationletters.comnih.govresearchgate.netums.edu.my The integration of electrochemistry with nanotechnology in electrochemical nanosensors offers advantages such as high sensitivity, low cost, simplicity, and rapidity for the analysis of azo dyes. migrationletters.comnih.gov

Studies have demonstrated the development of electrochemical sensors for azo dyes using modified electrodes with materials like chitosan, graphene oxide, multi-walled carbon nanotubes, and gold nanoparticles. ums.edu.my These hybrid nanomaterials can effectively enhance electron transfer and promote the current response of azo colorants. ums.edu.my The morphological characteristics of these nanomaterials, often observed as having high porosity, contribute to their sensing performance. ums.edu.my

Research has also explored the use of nanostructured thin films, such as FeO/Fe2O3, for sensing azo dyes like Direct Blue 15, which is a water-soluble dark blue azo dye. scientific.net Doping these thin films with substances like Na+ can increase the detection response and enhance sensitivity. scientific.net

The development of these nanostructured sensors involves characterizing the synthesized nanocomposites using techniques like scanning electron microscopy (SEM), X-ray diffraction (XRD), and Fourier transform infrared spectroscopy (FTIR) to investigate their structure and morphology. nih.gov The electrochemical behavior of the modified electrodes is then investigated using voltammetric techniques like CV and DPV, and electrochemical impedance spectroscopy (EIS). nih.gov

Specific findings from the development of electrochemical sensors for azo colorants (such as Amaranth, Allura Red, Sunset Yellow, and Tartrazine) using modified glassy carbon electrodes with hybrid nanomaterials showed enhanced current responses compared to bare electrodes. ums.edu.my

| Electrode Modification | Current Response Enhancement |

| CHIT/GO | > Bare GCE |

| CHIT/GO/MWCNTs | > CHIT/GO |

| CHIT/GO/MWCNTs/AuNPs | > CHIT/GO/MWCNTs |

These modified electrodes have demonstrated suitability for detecting azo dyes in various samples. ums.edu.myresearchgate.net

Voltammetric Methods for Electrochemical Behavior Characterization

Microscopic and Surface Analysis in this compound Research

Microscopic and surface analysis techniques are essential for characterizing the morphology, structure, and elemental composition of this compound itself or materials used in processes involving this compound, such as adsorbents or photocatalysts for dye removal.

High-Resolution Transmission Electron Microscopy (HRTEM) provides detailed information about the morphology, particle size distribution, and crystalline nature of materials at the nanoscale. In the context of azo dye research, HRTEM is used to characterize nanomaterials synthesized for applications like adsorption or photocatalytic degradation of dyes. africaresearchconnects.comacs.orgjwent.netscispace.comresearchgate.net

HRTEM analysis can confirm the crystalline nature of synthesized materials and reveal their morphology, such as rod-like shapes with specific diameter ranges for zeolite nanorods used in dye adsorption. africaresearchconnects.com It can also show the formation of core-shell structures in nanoparticles used for photocatalysis and provide details on lattice fringes and interplanar spacing, which are indicative of the material's crystal structure. jwent.netresearchgate.net

For instance, HRTEM images have been used to examine the morphology and particle size distribution of nanoparticles like PdO-NiO nanocomposites, showing uniform distribution of spherical nanoparticles. researchgate.net HRTEM can also reveal the presence of amorphous layers covering nanoparticles, which can influence their catalytic activity in azo dye degradation. ethz.ch

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology and microstructure of materials involved in azo dye research. ums.edu.mynih.govresearchgate.netrsc.orggnest.orgmdpi.comresearchgate.netwhiterose.ac.uknih.govresearchgate.netnih.govnih.gov SEM images provide visual information about the shape, size, and arrangement of particles or the surface features of materials like adsorbents or modified electrodes.

Energy Dispersive X-ray Analysis (EDX), often coupled with SEM, is used to determine the elemental composition of the analyzed materials. rsc.orggnest.orgmdpi.comresearchgate.netwhiterose.ac.uknih.govresearchgate.netnih.govnih.gov EDX analysis provides qualitative and quantitative information about the elements present in a sample, which is useful for confirming the composition of synthesized materials or identifying elements adsorbed onto a material's surface.

In azo dye research, SEM is used to observe the morphology of adsorbents before and after dye adsorption, helping to understand the adsorption process. gnest.org It is also used to characterize the surface of modified electrodes in electrochemical sensors, revealing features like porosity that enhance sensing performance. ums.edu.myresearchgate.net EDX analysis can confirm the presence of the expected elements in synthesized nanomaterials used for dye removal or sensing. mdpi.comnih.govnih.gov For example, EDX analysis has been used to examine the elemental composition of high entropy alloys used for azo dye decoloration, confirming the presence of constituent elements. rsc.org Similarly, EDX spectra have confirmed the presence of elements like Fe, Ti, and C in organic-inorganic nano-hybrid materials used in dye degradation. researchgate.net

XRD patterns provide characteristic diffraction peaks that correspond to specific crystal planes of a material. mdpi.com By analyzing the position and intensity of these peaks, researchers can identify the crystalline phases present and determine if the synthesized material matches the expected crystal structure, such as the hexagonal wurtzite structure in the case of aluminum-doped zinc oxide (AZO) thin films. researchgate.net The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity. mdpi.com

XRD analysis is used to confirm the successful synthesis of crystalline materials like nanoparticles or thin films used in azo dye degradation or sensing. curresweb.com It can also reveal changes in the crystal structure or the formation of new phases after treatments or modifications. researchgate.net For example, XRD has been used to characterize the crystalline nature of silver nanoparticles used for photocatalytic degradation of azo dyes. nih.gov In studies involving the degradation of azo dyes using alloys, XRD has been employed to investigate the structural evolution and the formation of intermetallic phases during the process. researchgate.net

| Material | Crystal Structure/Phases Identified (Examples from Search Results) |

| AZO thin films | Hexagonal wurtzite researchgate.net |

| MoS2 nanomaterials | Hexagonal phase molybdenum disulfide mdpi.com |

| Nano Al2O3 | Characteristic peaks at specific 2θ values curresweb.com |

| Mg65Cu20Y13La2 alloy (after milling) | Intermetallic phases (Mg2Cu2La, Mg24Y5, Mg2Cu) and solid solution phase (α-Mg(Cu, Y, La)) researchgate.net |

| Silver Nanoparticles (AgNPs) | Crystalline nature confirmed by characteristic peaks nih.gov |

XRD analysis is often used in conjunction with other techniques like SEM and TEM to provide a comprehensive characterization of the materials used in azo dye research. rsc.orgresearchgate.netnih.gov

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX)

Hyphenated Techniques for Comprehensive this compound Analysis

The comprehensive analysis of complex chemical compounds like this compound necessitates the application of advanced analytical methodologies, particularly hyphenated techniques. These techniques combine the separation power of chromatography or electrophoresis with the detection and identification capabilities of mass spectrometry or other spectroscopic methods, providing enhanced sensitivity, selectivity, and structural information. The application of hyphenated techniques is crucial for the detection, identification, and quantification of this compound and its potential transformation products in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely employed hyphenated technique for the analysis of azo dyes, including those structurally related to this compound. Its versatility allows for the separation of complex mixtures based on polarity before components are introduced into the mass spectrometer for detection and structural elucidation. LC-MS, including variants like HPLC-MS and LC-ESI-MS/MS, is favored for monitoring dyes in environmental samples, textiles, and food due to its high sensitivity and capacity to provide structural data on unknown substances jchemrev.comjchemrev.comresearchgate.netchromatographytoday.comshimadzu.com. The coupling with tandem mass spectrometry (MS/MS) provides further fragmentation information, aiding in the definitive identification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, frequently utilized in the analysis of azo dyes, albeit typically focusing on the aromatic amines produced upon their reductive cleavage. Azo dyes themselves are often non-volatile, making direct GC-MS challenging. However, the reduction of the azo group (-N=N-) yields aromatic amines, which are generally more volatile and amenable to GC-MS analysis jchemrev.comjchemrev.comnih.gov. This approach is particularly relevant for assessing the presence of banned azo dyes by identifying the carcinogenic amines they can release jchemrev.comjchemrev.comnih.gov. Sample preparation for GC-MS analysis of aromatic amines from azo dyes typically involves a reduction step, often using agents like sodium dithionite, followed by extraction of the resulting amines jchemrev.comjchemrev.comnih.govchem-agilent.com.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers an alternative separation mechanism based on charge and electrophoretic mobility, making it suitable for the analysis of ionic compounds like many dyes. CE-MS has been applied to the separation and characterization of various dyes, including anionic metallized azo dyes and basic azo dyes nih.govkennesaw.eduacs.orgresearchgate.netresearchgate.net. This technique can provide high separation efficiency and low detection limits for charged dye molecules researchgate.net.

Emerging hyphenated techniques, such as comprehensive two-dimensional liquid chromatography coupled with mass spectrometry and UV-Vis detection (LC × LC-MS-UV/Vis), are being developed for even more complex separations and comprehensive characterization of dyes and their degradation products in challenging matrices nih.govacs.org. These methods aim to provide universal separation power regardless of dye class, offering enhanced peak capacity and improved resolution for complex samples nih.govacs.org.

The application of these hyphenated techniques provides researchers with the necessary tools for the detailed analysis of this compound, enabling its identification, quantification, and the study of its behavior and transformation in various environments and materials.

Table: Representative Hyphenated Techniques for Azo Dye Analysis

| Technique | Separation Mechanism | Typical Analytes (Azo Dyes) | Key Advantages | Common Applications |

| LC-MS (HPLC-MS, LC-ESI-MS/MS) | Partition, Adsorption | Intact azo dyes, polar metabolites | High sensitivity, structural information, versatile | Environmental monitoring, textile analysis, food analysis |

| GC-MS | Partition, Adsorption | Aromatic amines (azo dye reduction products) | High sensitivity for volatile compounds, established libraries | Detection of banned azo dyes via amine products |

| CE-MS | Charge, Electrophoretic Mobility | Ionic azo dyes, charged metabolites | High separation efficiency for charged species | Analysis of ionic dyes in various matrices |

| LC × LC-MS-UV/Vis | Two-dimensional separation (e.g., ion exchange + reversed-phase) | Complex mixtures of dyes and degradation products | Enhanced peak capacity, comprehensive characterization | Analysis of complex samples (e.g., historical objects) |

(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)

Detailed Research Findings (Examples from Azo Dye Analysis using Hyphenated Techniques):

Research utilizing LC-MS/MS has demonstrated the ability to simultaneously measure and quantify low concentrations of disperse azo dyes and identify residues in environmental samples researchgate.net. HPLC-MS has been highlighted as a preferred method for monitoring dyes due to its sensitivity and ability to gather structural data jchemrev.comjchemrev.com. Studies employing GC-MS for the analysis of aromatic amines resulting from azo dye reduction have successfully identified these breakdown products in various samples, including textiles nih.gov. CE-MS has shown excellent separation efficiencies and low detection limits for anionic metallized azo dyes researchgate.net. The development of LC × LC-MS-UV/Vis methods is pushing the boundaries of dye analysis, allowing for the characterization of complex dye extracts from historical objects, identifying parent dyes, isomers, and degradation products acs.org.

Environmental Fate and Transformation Studies of Azo Blue

Advanced Oxidation Processes (AOPs) for Azo Blue Transformation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH).

Photocatalysis has emerged as a highly effective AOP for the complete mineralization of azo dyes into non-toxic substances like CO₂, H₂O, and mineral acids. whiterose.ac.uk This process utilizes semiconductor materials which, upon irradiation with light of sufficient energy, generate electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻), which are the primary agents of degradation.

Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most widely studied photocatalysts due to their high photocatalytic activity, chemical stability, low cost, and non-toxicity. whiterose.ac.ukacs.org Both TiO₂ and ZnO have been shown to effectively degrade various azo dyes under UV irradiation. researchgate.net To enhance their efficiency and enable their use under visible light, these materials are often modified, for example, by coupling with other semiconductors or doping with metals. For instance, a TiO₂-rGO-CdS composite demonstrated 100% degradation of methyl orange within four hours. researchgate.net

Cerium-iron oxide (CeFeO₃) is a ternary oxide that has shown promise as a photocatalyst for the degradation of azo dyes under visible light. scholarsresearchlibrary.com Its lower band gap allows it to absorb a broader range of the solar spectrum. Studies on the degradation of the azo dye Coralene Dark Red 2B using CeFeO₃ have shown that the degradation rate is dependent on factors such as pH, catalyst dose, and initial dye concentration. scholarsresearchlibrary.com

Table 3: Research Findings on Photocatalytic Degradation of Azo Dyes

| Photocatalyst | Target Dye | Light Source | Key Findings |

|---|---|---|---|

| TiO₂-rGO-CdS | Methyl Orange & Methylene (B1212753) Blue | UV | 100% degradation of MO in 4 hours and MB in 6 hours. researchgate.net |

| ZnO/Fe₃O₄/SiO₂ | Methylene Blue | UV | Hybrid microbeads showed better performance than ZnO powder. whiterose.ac.uk |

| CeFeO₃ | Coralene Dark Red 2B | Visible Light | Degradation is optimal at pH 8. Rate decreases with increasing dye concentration. scholarsresearchlibrary.com |

Sonochemical degradation utilizes power ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of the dye molecules and the generation of hydroxyl radicals from the sonolysis of water. bioline.org.br This method has been successfully applied to decolorize and mineralize various azo dyes. nih.gov For example, the sonolysis of Basic Blue 41 at 35 kHz resulted in its conversion to non-toxic end products like urea, nitrate, and organic acids. nih.gov

The efficiency of sonochemical degradation can be influenced by several factors, including pH, initial dye concentration, and the presence of catalysts. bioline.org.brnih.gov Combining sonolysis with photocatalysis (sonophotocatalysis) can lead to synergistic effects, enhancing the degradation rate beyond what can be achieved by either process alone. The ultrasound can enhance mass transfer and de-agglomerate catalyst particles, increasing the available surface area for the photocatalytic reaction.

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acid Blue 113 |

| Reactive Blue 28 |

| Direct Blue G |

| Coralene Dark Red 2B |

| Basic Blue 41 |

| Methyl Orange |

| Methylene Blue |

| Tartrazine |

| Titanium dioxide (TiO₂) |

| Zinc oxide (ZnO) |

| Cerium-iron oxide (CeFeO₃) |

| Cadmium sulfide (B99878) (CdS) |

| Lanthanum ferrite (B1171679) (LaFeO₃) |

| Iron(III) oxide (Fe₃O₄) |

| Silicon dioxide (SiO₂) |

| Benzoate |

| Naphthalene (B1677914) |

| NADH (Nicotinamide adenine (B156593) dinucleotide + hydrogen) |

| NADPH (Nicotinamide adenine dinucleotide phosphate (B84403) + hydrogen) |

| Urea |

| Nitrate |

| Formic acid |

| Acetic acid |

| Oxalic acid |

| Carbon dioxide |

Fenton and Photo-Fenton Processes for this compound Decomposition

Fenton and photo-Fenton processes are advanced oxidation techniques that utilize the generation of highly reactive hydroxyl radicals (•OH) to break down organic pollutants. ijert.org The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), while the photo-Fenton process enhances this reaction with UV irradiation. bioline.org.brscirp.org

Research on the degradation of azo dyes, such as Acid Blue 161 (AB161), has demonstrated the effectiveness of these methods. bioline.org.br Studies have shown that photo-Fenton processes can increase the degradation efficiency of AB161 by over 40% compared to the Fenton process alone. bioline.org.br This enhancement is attributed to the photocatalytic regeneration of Fe²⁺ ions, a phenomenon confirmed by measuring H₂O₂ concentration during the process. bioline.org.br

The efficiency of these processes is influenced by several operational parameters. For the degradation of AB161, an optimal H₂O₂/Fe²⁺ molar ratio of 12 was identified, which is close to the theoretical value. bioline.org.br The pH of the solution also plays a crucial role, with the decolorization rate of AB161 being highest at a pH of 3.5. bioline.org.br Kinetic studies have indicated that the decolorization process of some azo dyes by Fenton and photo-Fenton methods follows second-order kinetics. bioline.org.br

Heterogeneous Fenton and photo-Fenton processes, using catalysts like iron-exchanged zeolites, have also been investigated for treating textile wastewater containing azo dyes. scirp.org These heterogeneous systems offer the advantage of catalyst reusability and have shown the potential for complete decolorization and significant reduction in total organic carbon. scirp.org The use of solar radiation as a light source in photo-Fenton processes is also being explored to make the treatment more economical and environmentally friendly. scirp.org

Table 1: Investigated Parameters in Fenton and Photo-Fenton Degradation of Azo Dyes

| Parameter | Investigated Aspect | Dye Example | Finding | Citation |

|---|---|---|---|---|

| Process Type | Comparison of Fenton and Photo-Fenton | Acid Blue 161 | Photo-Fenton increased degradation efficiency by over 40%. | bioline.org.br |

| H₂O₂/Fe²⁺ Molar Ratio | Optimization | Acid Blue 161 | Optimal ratio found to be 12. | bioline.org.br |

| pH | Influence on decolorization rate | Acid Blue 161 | Rate increased in the order of pH: 3.5 > 3.0 > 2.5 > 4.0. | bioline.org.br |

| Catalyst | Heterogeneous vs. Homogeneous | Black B Azo Dye | Heterogeneous catalysts like Fe-exchanged zeolites allow for reuse. | scirp.org |

| Light Source | UV lamps vs. Solar Radiation | Black B Azo Dye | Solar radiation is a viable, economic alternative. | scirp.org |

Plasma-Based Degradation Techniques

Plasma technology is an advanced oxidation process that generates a variety of highly reactive species in situ, including hydroxyl radicals (HO•), to efficiently break down organic molecules like azo dyes. mdpi.com This method avoids the need for adding chemical reagents and can be effective for degradation-resistant compounds. mdpi.comacs.org

Studies on various azo dyes, such as Methyl Orange (MO) and Methylene Blue (MB), have demonstrated the high efficiency of plasma degradation. For instance, Dielectric Barrier Discharge (DBD) plasma has been shown to achieve a 98.3% degradation rate of MB in just 3 minutes. mdpi.comsemanticscholar.org A novel plasma reactor was able to achieve a 95.1% removal rate of MO in 60 minutes with an energy consumption of only 0.26 kWh/g. mdpi.comdntb.gov.ua

The effectiveness of plasma degradation is influenced by several operational parameters:

Voltage: Higher voltage generally leads to a higher degradation rate.

Discharge Gap: An optimal gap distance can maximize efficiency.

Reaction Time: Longer treatment times typically result in higher degradation. mdpi.comsemanticscholar.org

Response surface methodology (RSM) has been used to optimize these parameters, predicting removal rates as high as 99.3% for MO under ideal conditions. mdpi.comdntb.gov.ua The degradation mechanism primarily involves the attack and breaking of the –N=N– azo bond by reactive species like HO•. mdpi.com

Furthermore, combining plasma with catalysts (a catalytic system) can enhance degradation efficiency. A plasma/PS/Fe²⁺ system, for example, achieved a 99.2% removal rate for MO in 60 minutes due to the synergistic action of HO• and sulfate (B86663) radicals (SO₄•⁻). mdpi.comsemanticscholar.org

Table 2: Research Findings on Plasma-Based Degradation of Azo Dyes

| Parameter | Dye Example | Finding | Citation |

|---|---|---|---|

| Degradation Efficiency | Methylene Blue | 98.3% degradation in 3 minutes using DBD plasma. | mdpi.comsemanticscholar.org |

| Optimal Conditions (Novel Reactor) | Methyl Orange | 95.1% removal at 15 kV, 20 mm discharge gap, 60 min treatment. | mdpi.comdntb.gov.ua |

| Catalytic System | Methyl Orange | 99.2% removal in 60 minutes with a plasma/PS/Fe²⁺ system. | mdpi.comsemanticscholar.org |

| Degradation Mechanism | Methyl Orange | Attack and breakage of the –N=N– bond by reactive species. | mdpi.com |

Electrochemical Degradation Research

Electrochemical methods represent a promising avenue for the treatment of wastewater containing azo dyes. These techniques can offer high efficiency and environmental compatibility.

Anodic Oxidation Mechanisms and Electrode Materials (e.g., BDD, DSA)

Anodic oxidation is an electrochemical treatment where pollutants are destroyed by direct or indirect oxidation at the anode surface. The choice of anode material is critical to the efficiency of the process. Boron-doped diamond (BDD) and dimensionally stable anodes (DSAs), such as Ti/Ru₀.₃Ti₀.₇O₂ and Ti/Ir-Pb, are commonly studied materials. nih.govuab.cat

BDD electrodes are known for their high oxygen evolution overpotential, which allows for the generation of large amounts of highly reactive and weakly adsorbed hydroxyl radicals (•OH). researchgate.net Research on the degradation of Mordant Blue 13 showed that BDD electrodes were more efficient than DSA for oxidation in various water matrices. nih.gov The presence of sulfate ions in the solution was found to enhance the removal of both color and chemical oxygen demand (COD) with BDD anodes, suggesting that sulfate radicals (SO₄⁻•) contribute to the degradation process alongside •OH radicals. nih.gov

DSAs, while sometimes less efficient than BDD for complete mineralization, can be very effective for decolorization, especially in the presence of chloride ions, which mediate indirect oxidation. researchgate.net Studies on methyl orange have shown that the oxidation power of different DSAs can vary significantly, with a Ti/Ir-Pb anode demonstrating superior performance in mineralization compared to other materials like Ti/RuO₂. uab.cat The composition of the anode, such as a mixture of active (e.g., IrO₂) and non-active (e.g., Pb₂O₃) materials, can enhance the oxidative action. uab.cat

The degradation of azo dyes via anodic oxidation often follows pseudo-first-order kinetics. nih.gov For instance, the decolorization of Mordant Blue 13 on a BDD anode had apparent rate constants ranging from 7.36 × 10⁻² min⁻¹ to 4.39 × 10⁻¹ min⁻¹, depending on the conditions. nih.gov

Electro-Fenton and Photo-Electro-Fenton Processes

The electro-Fenton (EF) process is an advanced electrochemical oxidation method that combines the principles of Fenton's reagent with electrochemistry. researchgate.net In this process, hydrogen peroxide (H₂O₂) is continuously generated in situ at the cathode through the reduction of dissolved oxygen, while ferrous ions (Fe²⁺), added in catalytic amounts, are regenerated at the cathode. ijert.org This in situ generation of Fenton's reagent produces hydroxyl radicals (•OH) that effectively degrade organic pollutants. researchgate.net

The photo-electro-Fenton (PEF) process further enhances the EF process by introducing UV irradiation. researchgate.net This light source promotes the photolysis of any formed Fe(III)-oxalate complexes, regenerating Fe²⁺ and producing additional hydroxyl radicals, thereby increasing the degradation rate. researchgate.net